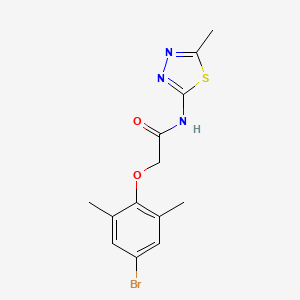
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, also known as BMDTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMDTA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 386.3 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of tyrosine kinases, which are involved in cell growth, differentiation, and apoptosis. 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which plays a role in memory and cognitive function.
Biochemical and Physiological Effects:
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to inhibit the growth of fungal and bacterial strains. In vivo studies have shown that 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has anticonvulsant and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is also readily available and relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations of using 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is the development of new derivatives of 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide with improved pharmacological properties and reduced toxicity. Another direction is the investigation of the molecular mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide and its interactions with biological targets. Additionally, the potential applications of 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the treatment of various diseases, including cancer and neurological disorders, should be explored further.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-(4-bromo-2,6-dimethylphenoxy) acetic acid with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature under an inert atmosphere. After completion of the reaction, the product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been used as a lead compound for the development of new drugs with potential anticancer, antifungal, and antimicrobial activities. In biochemistry, 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been used as a tool to study the structure and function of proteins and enzymes involved in various biological processes. In pharmacology, 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been used as a pharmacological probe to investigate the mechanism of action of drugs and their interactions with biological targets.
Propiedades
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S/c1-7-4-10(14)5-8(2)12(7)19-6-11(18)15-13-17-16-9(3)20-13/h4-5H,6H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHBEFKXEMRSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=NN=C(S2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2787943.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2787944.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole](/img/structure/B2787945.png)
![3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine](/img/structure/B2787946.png)
![(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine](/img/structure/B2787949.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2787954.png)
![8-ethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2787957.png)

![4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787960.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2787962.png)

![Ethyl 4-[(6-chloro-5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2787964.png)